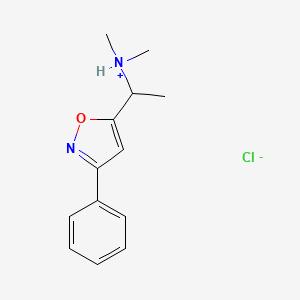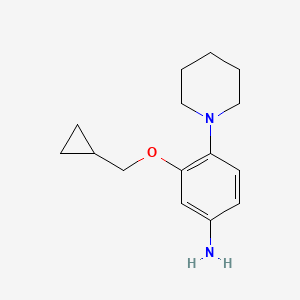
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a molecular formula of C9H6ClNO2S and a molecular weight of 227.67 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid typically involves the cyclization of 2-aminobenzenethiol with various reagents. One common method includes the reaction of 2-aminobenzenethiol with chloroacetic acid under acidic conditions . Another approach involves the use of sulfur and 2-chloro-4-methylbenzoic acid in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methyl-5-benzothiazolecarboxylic acid involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-methyl-5-benzothiazolecarboxylic acid
- 2-Chloro-5-methylbenzothiazole
- 4-Methyl-5-benzothiazolecarboxylic acid
Uniqueness
2-Chloro-4-methyl-5-benzothiazolecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the carboxylic acid group at the 5-position make it particularly reactive in substitution and condensation reactions .
Propriétés
Formule moléculaire |
C9H6ClNO2S |
|---|---|
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
2-chloro-4-methyl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-5(8(12)13)2-3-6-7(4)11-9(10)14-6/h2-3H,1H3,(H,12,13) |
Clé InChI |
DACQGCCPERVXTI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1N=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)

![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)







